Asaprol is derived from the reaction of 2-hydroxy-1-naphthalenesulfonic acid with calcium hydroxide, resulting in the formation of its calcium salt. The compound is categorized as a tri-hydrate derivative and appears as a reddish-white, odorless powder that dissolves in water and alcohol . Its CAS Registry Number is 516-18-7, which is used for chemical identification purposes.
The synthesis of Asaprol can be achieved through several methods, with the most common involving the neutralization of 2-hydroxy-1-naphthalenesulfonic acid with calcium hydroxide. The reaction proceeds as follows:
This method is efficient and yields high purity levels of the desired compound .
Asaprol's molecular structure features a naphthalene ring system substituted with hydroxyl and sulfonate groups. The structural formula can be represented as follows:
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])O.[Ca+2]The compound exhibits achirality, indicating that it does not possess stereocenters .
Asaprol is characterized by its reddish-white powder form, which begins to decompose at approximately 50°C. It has limited solubility in water (1 gram dissolves in about 1.5 mL) and alcohol (3 mL), making it suitable for various applications in both aqueous and organic environments .
Asaprol participates in several chemical reactions typical of sulfonates and naphthalene derivatives:
These reactions are significant for its applications in organic synthesis and medicinal chemistry .
The mechanism of action of Asaprol primarily involves its interaction with specific enzymes and receptors within biological systems. It has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the biosynthesis of pro-inflammatory prostaglandins. By inhibiting these enzymes, Asaprol may reduce inflammation and pain associated with various conditions .
These properties indicate that Asaprol has unique characteristics that facilitate its use in various scientific applications .
Asaprol finds diverse applications across several scientific domains:
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: